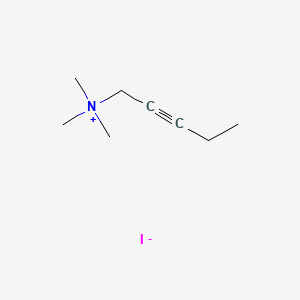
2-Pentynyltrimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentynyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C8H16IN. This compound is known for its unique structure, which includes a pentynyl group attached to a trimethylammonium ion, and is commonly used in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynyltrimethylammonium iodide typically involves the reaction of 2-pentynyl bromide with trimethylamine, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often purified using industrial-scale crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentynyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the corresponding halide salts.
Aplicaciones Científicas De Investigación
2-Pentynyltrimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Pentynyltrimethylammonium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport by binding to specific sites on the membrane or ion channels. This interaction can lead to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Hexamethylammonium iodide
Comparison
2-Pentynyltrimethylammonium iodide is unique due to the presence of the pentynyl group, which imparts distinct chemical and biological properties. Unlike tetramethylammonium iodide, which lacks the alkyne functionality, this compound can participate in additional reactions such as alkyne coupling and cycloaddition. This makes it a versatile compound in both chemical synthesis and biological studies.
Propiedades
Número CAS |
4075-90-5 |
|---|---|
Fórmula molecular |
C8H16IN |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
trimethyl(pent-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-5-6-7-8-9(2,3)4;/h5,8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HCIZTSPNWBFPJD-UHFFFAOYSA-M |
SMILES canónico |
CCC#CC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)





![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)

![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
